

# The Toxicity of Imazapyr to Non-Target Organisms: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Imazapyr is a broad-spectrum systemic herbicide used to control a wide range of terrestrial and aquatic vegetation. Its mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] While this mechanism provides selectivity towards plants, concerns regarding its potential toxicity to non-target organisms (NTOs) are of significant interest in environmental risk assessment. This technical guide provides a comprehensive overview of the toxicity of imazapyr to various non-target organisms, including quantitative toxicity data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

## **Quantitative Toxicity Data**

The toxicity of imazapyr to non-target organisms is summarized in the following tables, presenting key toxicity endpoints such as the median lethal concentration (LC50), median lethal dose (LD50), effective concentration (EC50), no observed adverse effect concentration (NOAEC), and lowest observed adverse effect concentration (LOAEC).

# Table 1: Toxicity of Imazapyr to Aquatic Non-Target Organisms



Species	Endpoint	Value (mg/L)	Reference
Fish			
Rainbow Trout (Oncorhynchus mykiss)	96-hr LC50	>100	[2]
Bluegill Sunfish (Lepomis macrochirus)	96-hr LC50	>100	[2]
Channel Catfish (Ictalurus punctatus)	96-hr LC50	>100	[2]
Freshwater Fish (Chronic)	NOAEC (larval survival)	43.1	
Freshwater Fish (Chronic)	LOAEC (larval survival)	92.4	
Invertebrates			-
Water Flea (Daphnia magna)	48-hr EC50	>100	[2]
Algae			
Green Algae (Selenastrum capricornutum)	72-hr EC50 (growth inhibition)	50	
Aquatic Plants			_
Duckweed (Lemna gibba)	14-day EC50	0.024 (acid)	_
Duckweed (Lemna gibba)	14-day EC50	0.018 (isopropylamine salt)	_
Duckweed (Lemna gibba)	14-day NOAEC	0.011 (isopropylamine salt)	-



**Table 2: Toxicity of Imazapyr to Terrestrial Non-Target** 

**Organisms** 

Organisms Species	Endpoint	Value	Reference
Mammals			
Rat (oral)	LD50	>5,000 mg/kg	
Rat (dermal)	LD50	>2,000 mg/kg	_
Rabbit (dermal)	LD50	>2,000 mg/kg	_
Birds			_
Bobwhite Quail (Colinus virginianus)	Acute Oral LD50	>2,150 mg/kg	
Mallard Duck (Anas platyrhynchos)	Acute Oral LD50	>2,150 mg/kg	_
Bobwhite Quail	Dietary LC50	>5,000 ppm	_
Mallard Duck	Dietary LC50	>5,000 ppm	_
Insects			_
Honey Bee (Apis mellifera)	Contact LD50	>100 μ g/bee	
Earthworms			_
Eisenia fetida	14-day LC50	>1,000 mg/kg soil	
Plants			_
Non-target terrestrial plants	-	High risk of adverse effects from spray drift and runoff	

# **Experimental Protocols**

The toxicity data presented in this guide are primarily derived from standardized studies following the Organization for Economic Co-operation and Development (OECD) Guidelines for



the Testing of Chemicals. These protocols ensure data quality and comparability across different studies and laboratories.

### **Aquatic Toxicity Testing**

- Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[3][4][5][6][7]
  - Test Organisms: Typically, Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are used.
  - Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[3][4]
  - Endpoints: The primary endpoint is the 96-hour LC50. Observations on behavior and morphology are also recorded.
- Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within a 48-hour period.[8][9][10][11][12]
  - Test Organisms:Daphnia magna neonates (<24 hours old).</li>
  - Procedure: Daphnids are exposed to a series of concentrations of the test substance in a static system. Immobilization is observed at 24 and 48 hours.[8][9][10][11]
  - Endpoint: The 48-hour EC50 for immobilization.
- Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae.[13][14][15][16]
  - Test Organisms: Commonly used species include Pseudokirchneriella subcapitata or Scenedesmus subspicatus.
  - Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance over 72 hours. Algal growth is measured by cell counts or other biomass surrogates.[15][16]



• Endpoints: The EC50 for growth rate inhibition and yield reduction.

#### **Terrestrial Toxicity Testing**

- Avian Acute Oral Toxicity Test (OECD 223): This guideline describes a test to determine the
  acute oral toxicity of a substance to birds.[17][18][19][20][21]
  - Test Organisms: Typically Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).
  - Procedure: Birds are administered a single oral dose of the test substance. Mortality and clinical signs of toxicity are observed for at least 14 days.[19][20]
  - Endpoint: The LD50 value.
- Acute Oral Toxicity Fixed Dose Procedure (OECD 420): This method is used to assess the acute oral toxicity in mammals.[22][23][24][25][26]
  - Test Organisms: Typically rats or mice.
  - Procedure: A fixed dose of the substance is administered to a small number of animals.
     The presence or absence of toxicity at one of a series of fixed dose levels determines the outcome. This method aims to identify a dose that produces clear signs of toxicity without causing mortality.[25]
  - Endpoint: A dose range that causes toxicity, rather than a precise LD50.
- Acute Dermal Toxicity (OECD 402): This test evaluates the toxicity of a substance following a single dermal application.[27][28][29][30][31]
  - Test Organisms: Typically rats, rabbits, or guinea pigs.
  - Procedure: The test substance is applied to a shaved area of the skin for 24 hours.
     Animals are observed for signs of toxicity for up to 14 days.[29][30]
  - Endpoint: The LD50 value.

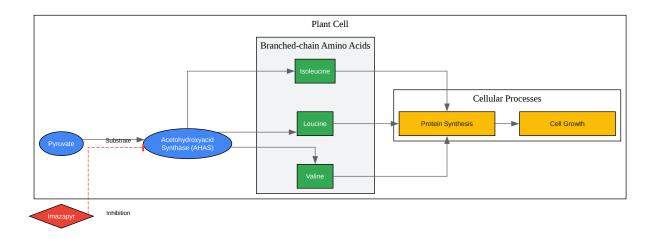


- Earthworm, Acute Toxicity Test (OECD 207): This test determines the acute toxicity of substances to earthworms.[32][33][34][35][36]
  - Test Organisms: Eisenia fetida.
  - Procedure: Earthworms are exposed to the test substance mixed into an artificial soil for 14 days. Mortality and sublethal effects like weight change are recorded.[32][33][35]
  - Endpoint: The 14-day LC50.
- Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (OECD 208): This test
  assesses the effects of soil-incorporated substances on seedling emergence and early
  growth.[37][38][39][40][41]
  - Test Organisms: A variety of crop and non-crop plant species.
  - Procedure: Seeds are planted in soil treated with the test substance. Seedling emergence, survival, and growth (shoot height and weight) are measured over 14-21 days.[37][38]
  - Endpoints: ECx values for emergence and growth parameters.

# Signaling Pathways and Mechanisms of Toxicity Primary Mechanism of Action in Plants

The primary mode of action of imazapyr in plants is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme. This enzyme is essential for the synthesis of the branched-chain amino acids valine, leucine, and isoleucine. The disruption of this pathway leads to a cessation of protein synthesis and ultimately plant death.





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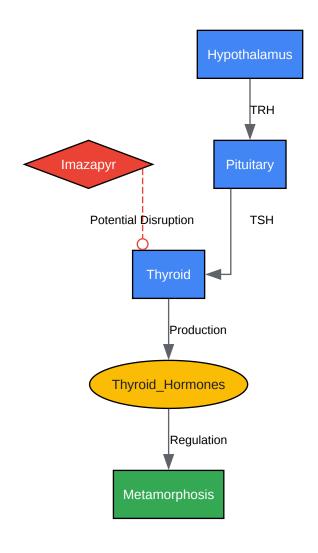
Caption: Imazapyr's mechanism of action in plants.

#### **Toxicity to Non-Target Animals**

The AHAS enzyme is not present in animals, which explains the generally low acute toxicity of imazapyr to this group.[1] However, some studies have indicated potential for sublethal effects, particularly endocrine disruption.

• Endocrine Disruption in Amphibians: Research has suggested that imazapyr formulations can act as endocrine disruptors in amphibians. For instance, exposure to an imazapyr-containing formulation was shown to delay metamorphosis and alter thyroid gland histology in Xenopus laevis tadpoles.[42] This suggests a potential interaction with the hypothalamic-pituitary-thyroid (HPT) axis, a critical signaling pathway for development in amphibians.





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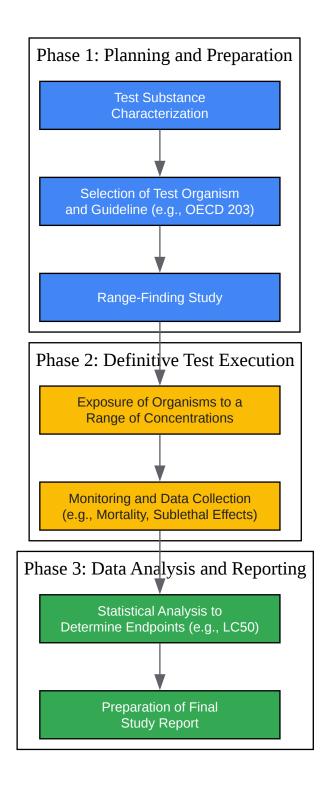
Caption: Potential endocrine disruption by imazapyr in amphibians.

Genotoxicity: While imazapyr is generally not considered genotoxic, some studies on the
related herbicide imazethapyr have shown evidence of genotoxic effects in non-target plants,
including chromosomal aberrations and micronucleus formation.[43][44] Further research is
needed to fully understand the genotoxic potential of imazapyr in various non-target
organisms.

### **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for assessing the toxicity of a chemical like imazapyr to a non-target organism, based on OECD guidelines.





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Caption: Generalized experimental workflow for toxicity testing.

#### Conclusion



Imazapyr exhibits a high degree of selectivity, with low acute toxicity to most non-target animal species. This is primarily due to its specific mode of action targeting an enzyme absent in the animal kingdom. However, its high toxicity to non-target plants, including aquatic macrophytes, is a significant environmental concern. Furthermore, emerging research on potential sublethal effects, such as endocrine disruption in amphibians, highlights the need for continued investigation into the broader ecotoxicological profile of imazapyr. The standardized experimental protocols outlined by the OECD are crucial for generating reliable and comparable data for comprehensive environmental risk assessments. Future research should focus on elucidating the specific signaling pathways affected by imazapyr in non-target animals to better understand its potential for chronic and sublethal toxicity.

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